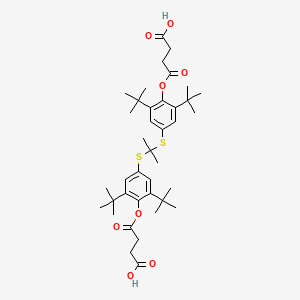
Probucol Disuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Probucol is a lipid-regulating agent with powerful antioxidant, anti-inflammatory, and anti-atherogenic effects . It is used to lower levels of cholesterol in the blood . This may help prevent medical problems caused by cholesterol clogging the blood vessels .
Synthesis Analysis
A study presents a newly synthesized probucol derivative, RC513, which represents an organoselenium compound (diselenide) . The potential beneficial effects of this new compound against tBuOOH-induced toxicity were investigated .Molecular Structure Analysis
Based on density functional theory (DFT), B3LYP/def2tzvp functional and basis set are used to optimize the structure of the Probucol molecule . The first 40 excited states of the molecule in anhydrous ethanol were calculated by time-density functional theory (TD-DFT) .Chemical Reactions Analysis
Probucol lowers cholesterol levels by increasing LDL (low-density lipoprotein) breakdown . Additionally, probucol may inhibit cholesterol synthesis and delay cholesterol absorption .Physical And Chemical Properties Analysis
Probucol is a white or white crystalline powder with a special odor . Its chemical structure is unique to the structure type of known lipid-regulating drugs .Applications De Recherche Scientifique
Cardiovascular Diseases and Lipid Management : Probucol has shown promise in the treatment and prevention of cardiovascular diseases. It is a potent antioxidant with therapeutic effects on the cardiovascular system. Its pharmacologic actions are related to HDL metabolism and cholesteryl ester transfer protein (CETP) or scavenger receptor class B type I (SR-BI) (Yamashita & Matsuzawa, 2009). Another study highlighted its role in preventing secondary cardiovascular events in patients with heterozygous familial hypercholesterolemia in Japan (Yamashita et al., 2008).
Atherosclerosis and Antioxidative Properties : Probucol's antioxidative properties have been evaluated in various contexts, including its use as a vascular protectant in the treatment of atherosclerosis (Tardif et al., 2003). Moreover, it has shown effects in improving luminal dimensions in percutaneous coronary intervention (PCI) vessels, suggesting a direct anti-atherosclerosis effect (Tardif et al., 2003).
Neurological Applications : Research indicates that probucol might have protective effects against brain ischemic injury through its anti-neuroinflammatory actions. This could make it potentially useful in treating patients with or at risk for ischemic stroke and hyperlipidemia (Jung et al., 2016).
Impact on Kidney Function : Probucol has been studied for its potential to prevent cystatin C-based contrast-induced acute kidney injury following primary or urgent angioplasty (Yin et al., 2013).
Oxidative Stress and DNA Damage : Its protective effects against lipid peroxidation and DNA damage induced by iron nitrilotriacetate (Fe-NTA) plus hydrogen peroxide (H2O2) have been demonstrated, suggesting its potential as a cancer chemopreventive agent (Iqbal et al., 2004).
Improvement of Insulin Sensitivity : Probucol's derivative, ProBGL2, has shown to improve glucose tolerance and insulin sensitivity in high fat diet-fed mice, indicating potential benefits for diabetic patients (Tsuchihashi et al., 2016).
Mécanisme D'action
Target of Action
Probucol Disuccinate primarily targets the ATP-binding cassette sub-family A member 1 (ABCA1) . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular lipids .
Mode of Action
This compound lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body . This drug may also act to inhibit the initial stages of cholesterol synthesis and inhibit the absorption of cholesterol from the diet . It appears to inhibit ABCA1-mediated cellular lipid efflux .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances mitophagy, a process by which damaged mitochondria are cleared, through modulation of lipid droplets . This action is particularly relevant in the context of neurodegenerative diseases, where failures in mitophagy can result in neurodegeneration . This compound also has remarkable antioxidative and anti-inflammatory properties .
Pharmacokinetics
The half-life of this compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue . It’s important to note that the bioavailability of this compound can be improved with certain formulations .
Result of Action
This compound has multifaceted cellular effects. It showcases remarkable antioxidative and anti-inflammatory properties, fortifies the blood-brain barrier (BBB), and directly influences neural preservation and adaptability . These diverse effects collectively translate into enhancements in both motor and cognitive functions . In addition, this compound has been shown to improve survival, locomotor function, and dopaminergic neuron loss in zebrafish and fly models of mitochondrial damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacterial metabolites and environmental toxins can affect the efficacy of this compound . Additionally, the cellular environment, particularly the presence of lipid droplets, can influence the action of this compound .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Probucol has been found to have antioxidant and anti-inflammatory properties via several different mechanisms . These properties have led to research into the drug’s potential capacity to treat sensorineural hearing loss related to oxidative stress . After promising test results in mouse models, probucol is under study at Weston Brain Institute of McGill University as a possible aid in delaying the onset of Alzheimer’s disease .
Propriétés
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-[3,5-ditert-butyl-4-(3-carboxypropanoyloxy)phenyl]sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O8S2/c1-35(2,3)25-19-23(20-26(36(4,5)6)33(25)46-31(44)17-15-29(40)41)48-39(13,14)49-24-21-27(37(7,8)9)34(28(22-24)38(10,11)12)47-32(45)18-16-30(42)43/h19-22H,15-18H2,1-14H3,(H,40,41)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOONAMTVOJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)CCC(=O)O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

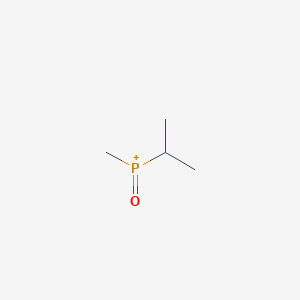
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
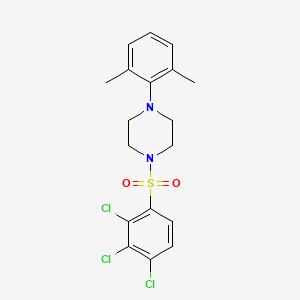
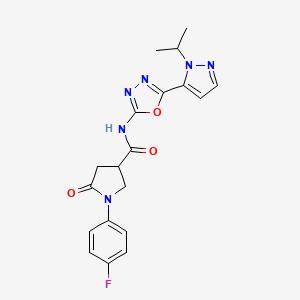
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2790280.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2790282.png)
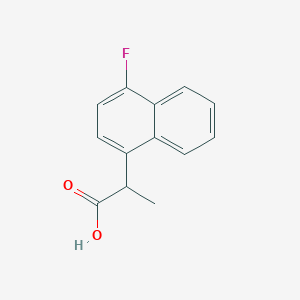
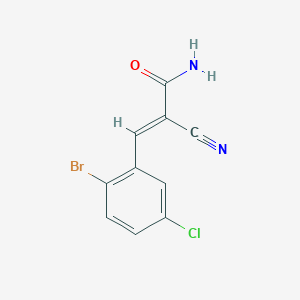
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2790288.png)
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)
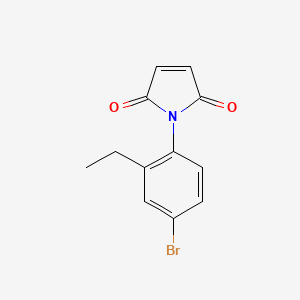
![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)